molecular formula C18H20BrNO B13858243 Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide

Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide

Cat. No.: B13858243
M. Wt: 352.3 g/mol
InChI Key: QJPXLCQSAFQCBD-TXHXQZCNSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide involves multiple steps, starting with the preparation of the tetrahydro-3,3-diphenyl-2-furylidene intermediate. This intermediate is then reacted with dimethylamine in the presence of a deuterium source to introduce the deuterium atoms (d6). The final step involves the addition of hydrobromic acid to form the bromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein structures and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The deuterium atoms (d6) enhance the stability of the compound, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in proteomics research .

Properties

Molecular Formula

C18H20BrNO

Molecular Weight

352.3 g/mol

IUPAC Name

(3,3-diphenyloxolan-2-ylidene)-bis(trideuteriomethyl)azanium;bromide

InChI

InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1/i1D3,2D3;

InChI Key

QJPXLCQSAFQCBD-TXHXQZCNSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])[2H].[Br-]

Canonical SMILES

C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]

Origin of Product

United States

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